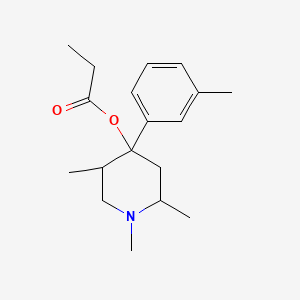

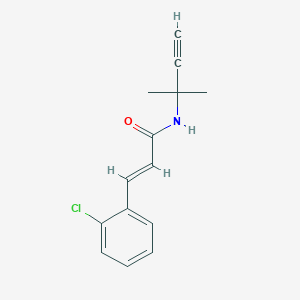

![molecular formula C22H19FN4O B5568722 N-[(1-benzyl-1H-imidazol-2-yl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5568722.png)

N-[(1-benzyl-1H-imidazol-2-yl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives closely related to N-[(1-benzyl-1H-imidazol-2-yl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide involves multiple steps that include the formation of nickel complexes from benzamide derivatives, showcasing a methodological approach to manipulating the molecular framework for desired outcomes. These synthesis processes are instrumental in generating compounds with potential catalytic activities and specific molecular interactions (Wang, Shen, & Sun, 2009).

Molecular Structure Analysis

Molecular structure analysis focuses on understanding the arrangement of atoms within the compound. Research on similar compounds reveals intricate details about the molecular configuration through X-ray diffraction studies, providing insights into the stereochemistry and electronic structure that underpin the compound's reactivity and interactions with other molecules (Li et al., 2020).

Chemical Reactions and Properties

N-[(1-benzyl-1H-imidazol-2-yl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide and its derivatives participate in various chemical reactions that highlight their reactivity and potential application in synthesizing new materials or acting as catalysts in organic transformations. For instance, the transition-metal-free synthesis of benzo[4,5]imidazo[1,2-a]quinazoline derivatives from related substrates showcases the compound's role in facilitating organic synthesis processes without the need for heavy metal catalysts (Fang et al., 2014).

Physical Properties Analysis

The physical properties of a compound, including melting point, solubility, and crystalline structure, are crucial for understanding its behavior under various conditions. Studies on similar compounds, focusing on crystalline structures and photophysical properties, offer valuable information on how structural differences can influence these physical properties, potentially guiding the development of materials with tailored characteristics (Ooyama, Nakamura, & Yoshida, 2005).

Chemical Properties Analysis

Analyzing the chemical properties involves examining the compound's reactivity, stability, and interaction with various chemical agents. This can include its participation in bonding, its role as a ligand in metal complexes, and its potential as a precursor for further chemical transformations. The selective synthesis of benzimidazole and quinoxaline derivatives from aromatic aldehyde and o-phenylenediamine illustrates the compound's versatility in forming C-N bonds under specific conditions, highlighting its utility in synthetic chemistry (Zhan et al., 2019).

科学的研究の応用

Fluorescent Chemosensors

A novel fluorescent chemosensor based on a quinoline benzimidazole scaffold was synthesized for highly selective detection of Ag+ ions. This sensor exhibited a "turn-on" fluorescence effect in the presence of Ag+, demonstrating high sensitivity and selectivity, even amidst other metal ions. This selectivity meets the World Health Organization standards for drinking water, showcasing its potential for environmental monitoring applications (Chen et al., 2016).

Catalysis and Polymerization

Nickel complexes bearing N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivatives were synthesized, characterized, and demonstrated to exhibit good to high activities in ethylene oligomerization. This research underscores the role of these complexes in catalyzing polymer production, providing insights into the development of more efficient catalytic systems for industrial applications (Wang et al., 2009).

Photocatalytic and Magnetic Properties

Octamolybdate complexes constructed from a quinoline–imidazole–monoamide ligand were synthesized and analyzed for their electrochemical, photocatalytic, and magnetic properties. These complexes demonstrated significant electrocatalytic activities and photocatalytic properties, suggesting their potential in environmental remediation and renewable energy applications (Li et al., 2020).

Medical Imaging

The potential of N-[11C]methylated quinoline-2-carboxamides as radioligands for visualizing peripheral benzodiazepine receptors was explored, indicating their promise in non-invasive assessment of peripheral benzodiazepine type receptors with positron emission tomography. This research highlights the compound's applicability in medical diagnostics, particularly in neurology and oncology (Matarrese et al., 2001).

Electrochemical Behavior

Research on alkylated 2-(2′-quinolylbenzimidazole) complexes of rhenium (I) provided insights into their electrochemical behavior, showing distinct reversible voltammograms and their reduced effectiveness in CO2 reduction. This study contributes to the understanding of these complexes in electrocatalysis and potential applications in carbon capture technologies (Hanson & Warren, 2018).

特性

IUPAC Name |

N-[(1-benzylimidazol-2-yl)methyl]-8-fluoro-N-methylquinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN4O/c1-26(15-20-24-12-13-27(20)14-16-6-3-2-4-7-16)22(28)19-11-10-17-8-5-9-18(23)21(17)25-19/h2-13H,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBYNVUYSDQZHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=NC=CN1CC2=CC=CC=C2)C(=O)C3=NC4=C(C=CC=C4F)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dichlorophenoxy)-N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B5568646.png)

![N'-[4-(dimethylamino)benzylidene]-N-(4-methylphenyl)-1,3-benzothiazole-2-carbohydrazonamide](/img/structure/B5568671.png)

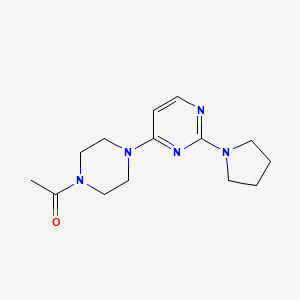

![2-ethoxy-5-({4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5568685.png)

![2-[3-(1H-imidazol-2-yl)-1-piperidinyl]quinoxaline](/img/structure/B5568698.png)

![7-methoxy-N-methyl-N-phenyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxamide](/img/structure/B5568699.png)

![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenoxyacetohydrazide](/img/structure/B5568708.png)

![2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-8,9-dione 9-(phenylhydrazone)](/img/structure/B5568751.png)

![2,2'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(1,3-dioxo-5-isoindolinecarboxylic acid)](/img/structure/B5568760.png)